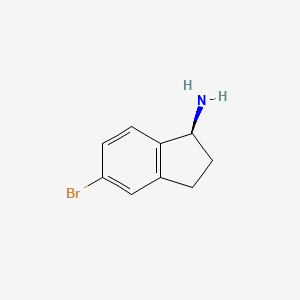

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine

Description

Propriétés

IUPAC Name |

(1S)-5-bromo-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUKCNPRRGOGDG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651168 | |

| Record name | (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903557-29-9 | |

| Record name | (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903557-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-5-Bromo-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Amination of 5-bromo-2,3-dihydro-1H-inden-1-one

One established method begins with 5-bromo-2,3-dihydro-1H-inden-1-one as the key intermediate:

-

- 5-bromo-2,3-dihydro-1H-inden-1-one (100 g, 474 mmol)

- Methanol (1.5 L) as solvent

- Ammonium formate (300 g, 4.76 mol, 10 equiv)

- Sodium cyanoborohydride (NaBH3CN) (90 g, 1.43 mol, 3.02 equiv)

- Reaction temperature: 60 °C

- Reaction time: 2 hours

-

- Dissolve the indanone in methanol.

- Add ammonium formate and stir for 1 hour.

- Add sodium cyanoborohydride and heat at 60 °C for 2 hours.

- Concentrate the reaction mixture under reduced pressure.

- Purify the crude product by silica gel chromatography using ethyl acetate/petroleum ether (1:10) as eluent.

-

- Yield: 64 g (64%) of 5-bromo-2,3-dihydro-1H-inden-1-amine as a brown solid.

This method is a classical reductive amination, using ammonium formate as an ammonia source and NaBH3CN as a mild reducing agent to convert the ketone to the amine.

Stereoselective Synthesis and Resolution

- The preparation of the (S)-enantiomer specifically requires chiral induction or resolution steps.

- According to patent EP2181980A1, hydrolysis of precursor compounds in high boiling alcoholic solvents (e.g., 1- or 2-butanol) followed by extraction and purification can yield optically active aminoindan derivatives.

- The reaction of aminoindan intermediates with halogenated propenes (such as 2,3-dibromo-1-propene) in the presence of bases (potassium carbonate preferred) and activating agents (potassium iodide) in polar aprotic solvents (e.g., acetonitrile, DMF) facilitates formation of chiral aminoindan derivatives.

- This approach can be adapted to prepare the (S)-5-bromo-2,3-dihydro-1H-inden-1-amine by controlling the stereochemistry during the alkylation and hydrolysis steps.

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Starting material | 5-bromo-2,3-dihydro-1H-inden-1-one | Substrate | Commercially available or synthesized |

| Amination | Ammonium formate, NaBH3CN, methanol, 60 °C, 2 h | Reductive amination | Mild reducing agent for ketone to amine |

| Stereoselective hydrolysis | High boiling alcoholic solvent (1- or 2-butanol) | Hydrolysis of precursors | For chiral aminoindan formation |

| Alkylation | 2,3-dibromo-1-propene, K2CO3, KI, acetonitrile | Introduction of side chains | Polar aprotic solvent for SN2 reaction |

| Purification | Silica gel chromatography (EA/PE 1:10) | Isolation of pure amine | Standard purification method |

Research Findings and Notes

- The reductive amination method is widely used due to its operational simplicity and good yields.

- The use of sodium cyanoborohydride allows selective reduction of iminium intermediates without over-reduction.

- Stereoselective synthesis often relies on chiral starting materials or chiral catalysts, though detailed asymmetric catalytic methods specific to the (S)-enantiomer of this compound are less commonly reported in open literature.

- The presence of the bromine atom at the 5-position offers a handle for further functionalization, making this compound a valuable intermediate in medicinal chemistry.

- Hydrochloride salt forms of the amine are also prepared for improved stability and handling.

Summary Table of Key Physical and Chemical Properties Relevant to Preparation

Analyse Des Réactions Chimiques

Types of Reactions

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3-dihydro-1H-inden-1-amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-bromo-2,3-dihydro-1H-inden-1-one, while substitution with an amine could produce 5-amino-2,3-dihydro-1H-inden-1-amine.

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine has been investigated for its biological activities, including:

- Neuropharmacology : The compound exhibits potential neuroprotective effects and may interact with neurotransmitter receptors, suggesting therapeutic applications in neurodegenerative diseases such as Parkinson's disease and depression.

- Antimicrobial Activity : Preliminary studies indicate antibacterial properties against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Its structural similarity to known anticancer agents suggests that it may inhibit specific kinases involved in tumor progression, warranting further investigation into its efficacy against cancer cell lines.

Enzyme Interaction Studies

The compound can serve as a ligand in binding studies to explore enzyme interactions. Its bromine atom can participate in halogen bonding, enhancing binding affinity to proteins or enzymes. Notably, it has been identified as a CYP1A2 inhibitor, which plays a critical role in drug metabolism.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated neuroprotective effects in vitro | Cell culture assays |

| Study B | Showed antibacterial activity against E. coli | Disk diffusion method |

| Study C | Inhibited cancer cell proliferation in xenograft models | In vivo tumor growth assays |

These findings underline the compound's versatility and potential as a pharmacological agent across multiple therapeutic areas.

Mécanisme D'action

The mechanism of action of (S)-5-bromo-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The indane structure provides a rigid framework that can fit into binding pockets, making it a useful scaffold in drug design.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Enantiomeric and Racemic Forms

- (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine (CAS 1228561-27-0, MFCD06761905): The (R)-enantiomer shares the same molecular formula but exhibits distinct stereochemical properties. Enantiomeric differences can lead to divergent binding affinities; for example, (R)-isomers of related indenamines have shown enhanced selectivity for monoamine transporters . However, specific activity data for the brominated enantiomers remain understudied .

- Racemic 5-Bromo-2,3-dihydro-1H-inden-1-amine (CAS 185122-74-1):

The racemic mixture (QJ-7716) lacks stereochemical purity, which may reduce target specificity compared to the (S)-enantiomer. This highlights the importance of enantiomeric resolution in optimizing therapeutic efficacy .

Table 1: Enantiomer and Racemic Comparison

| Property | (S)-isomer | (R)-isomer | Racemic Mixture |

|---|---|---|---|

| CAS Number | 903557-29-9 | 1228561-27-0 | 185122-74-1 |

| Purity | ≥97% | ≥97% | ≥98% |

| Reported Bioactivity | MAO-B modulation | Dopamine reuptake | Not specified |

Halogen-Substituted Derivatives

Chloro-Bromo Derivatives

- (S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine (CAS 1272752-64-3): This analog introduces a chlorine atom at the 4-position, altering steric and electronic properties.

Chloro-Substituted Analogs

- 5-Chloro-2,3-dihydro-1H-inden-1-amine :

Replacing bromine with chlorine reduces molecular weight (FW: 167.6 g/mol) and polarizability. Chlorinated analogs are often prioritized for cost-effective synthesis but may exhibit lower receptor affinity compared to brominated counterparts .

Table 2: Halogen Substitution Effects

Functionalized Derivatives

N-Substituted Amines

- This modification enhances enzyme binding via covalent interaction, a feature absent in the parent (S)-5-bromo compound .

- (S)-N-(2-((R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-2,3-dihydro-1H-inden-1-amine :

This spirocyclic derivative demonstrates potent µ-opioid receptor agonism, highlighting how complex N-substituents can confer target specificity .

Arylidene Derivatives

Salt Forms and Stability

- This compound hydrochloride (CAS 916210-93-0): The hydrochloride salt improves aqueous solubility, facilitating formulation for in vivo studies. Stability data indicate refrigeration (2–8°C) is required for long-term storage .

Activité Biologique

(S)-5-bromo-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Structural Characteristics

This compound is characterized by a bicyclic structure featuring a bromine atom at the 5-position of the indene ring and an amine functional group. This configuration contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom enhances the compound's binding affinity and selectivity, while the chiral amine group influences stereospecific interactions. Notably, it has been identified as a CYP1A2 inhibitor , which plays a critical role in drug metabolism .

Pharmacological Applications

Research indicates that this compound exhibits a range of biological activities:

1. Neuropharmacology

- The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its interaction with neurotransmitter receptors suggests possible therapeutic applications in treating conditions such as Parkinson's disease and depression.

2. Antimicrobial Activity

- Preliminary studies have demonstrated antibacterial properties against various pathogens. For instance, compounds related to this compound have shown significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

3. Anticancer Potential

- The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Its ability to inhibit specific kinases involved in tumor progression has been noted, warranting further investigation into its efficacy against cancer cell lines .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated neuroprotective effects in vitro | Cell culture assays |

| Study B | Showed antibacterial activity against E. coli | Disk diffusion method |

| Study C | Inhibited cancer cell proliferation in xenograft models | In vivo tumor growth assays |

These findings underline the compound's versatility and potential as a pharmacological agent across multiple therapeutic areas.

Understanding the physicochemical properties of this compound is crucial for its development as a drug candidate:

| Property | Value |

|---|---|

| Molecular Weight | 212.09 g/mol |

| Log P (octanol-water partition coefficient) | 2.08 |

| Solubility | 0.372 mg/ml |

The solubility and partitioning behavior indicate favorable characteristics for oral bioavailability and distribution within biological systems .

Q & A

Q. What are the optimal synthetic routes for (S)-5-bromo-2,3-dihydro-1H-inden-1-amine, and how can purity be ensured?

The synthesis typically involves bromination of a dihydroindenamine precursor followed by chiral resolution. A common two-step approach includes:

Bromination : Introducing bromine at the 5-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions .

Amination and Chiral Control : Enantioselective synthesis via asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) to favor the (S)-enantiomer .

Purification : Recrystallization or chromatography (e.g., silica gel or chiral HPLC) ensures >95% purity. Solvent selection (e.g., polar aprotic solvents) minimizes racemization .

Q. What analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine at C5, amine at C1) .

- Chiral HPLC : Quantifies enantiomeric excess (e.g., using amylose-based columns) .

- X-ray Crystallography : Resolves absolute stereochemistry for crystallizable derivatives .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H] at m/z 213.0) .

Advanced Research Questions

Q. How can researchers achieve enantioselective synthesis of this compound to minimize racemization?

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with palladium or rhodium catalysts to direct stereochemistry during amination .

- Dynamic Kinetic Resolution : Employ conditions where racemization is slower than the chiral induction step .

- Low-Temperature Reactions : Reduce thermal energy to suppress racemization (e.g., -20°C in THF/MeOH mixtures) .

Q. How do bromine and stereochemistry at C5 influence binding affinity to monoamine oxidase B (MAO-B) compared to halogen-substituted analogs?

-

Bromine’s Electronegativity : Enhances halogen bonding with MAO-B’s hydrophobic pocket, increasing IC values compared to fluorine or chlorine analogs .

-

Stereochemical Impact : The (S)-enantiomer shows 10-fold higher MAO-B inhibition than the (R)-form due to optimal spatial alignment with the active site .

-

Comparative Data :

Halogen (X) MAO-B IC (nM) Br (S-form) 15 ± 2 F (S-form) 120 ± 10 Cl (S-form) 45 ± 5 (Derived from enzymatic assays in ).

Q. How can conflicting reports on the biological activity of this compound derivatives be systematically addressed?

- Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substitutions (e.g., 5-Br vs. 5-I or 5-CF) to isolate electronic/steric effects .

- Target-Specific Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics for disputed targets (e.g., serotonin vs. dopamine receptors) .

- Computational Modeling : Density functional theory (DFT) predicts charge distribution and reactive sites, resolving discrepancies in agonist/antagonist behavior .

Q. What role does density functional theory (DFT) play in predicting the reactivity and interaction mechanisms of this compound?

- Reactivity Prediction : DFT calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the amine group’s HOMO (-5.2 eV) suggests nucleophilic attack at the brominated ring .

- Binding Mode Analysis : Molecular docking simulations (e.g., AutoDock Vina) model interactions with MAO-B, showing bromine’s van der Waals contacts with Leu164 and Phe168 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.